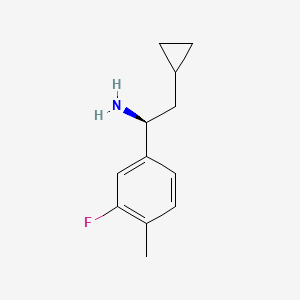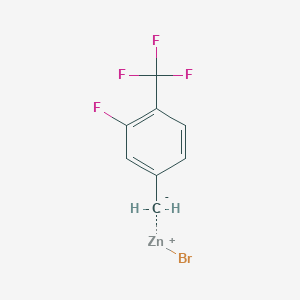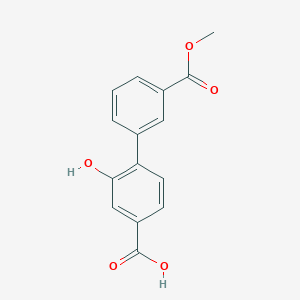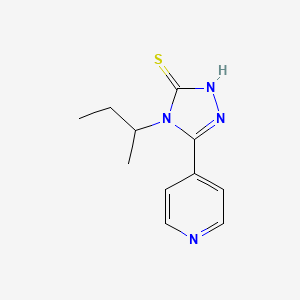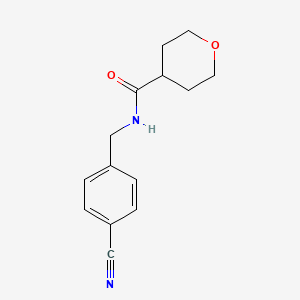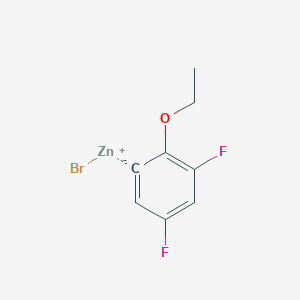
(4-(4-Chlorophenoxy)butyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-chlorophenoxy)butyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds. The presence of the zinc atom in the compound allows it to participate in reactions that are typically challenging for other organometallic reagents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-chlorophenoxy)butyl)zinc bromide typically involves the reaction of 4-(4-chlorophenoxy)butyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
4-(4-chlorophenoxy)butyl bromide+Zn→(4-(4-chlorophenoxy)butyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis method. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents. The process is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
(4-(4-chlorophenoxy)butyl)zinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded carbon acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Inert Atmosphere: To prevent oxidation.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl or diaryl compounds.
科学研究应用
Chemistry
In chemistry, (4-(4-chlorophenoxy)butyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, biaryl compounds synthesized using this reagent can serve as intermediates in the production of pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of various organic compounds that are precursors to materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism by which (4-(4-chlorophenoxy)butyl)zinc bromide exerts its effects involves the transfer of the zinc-bonded carbon to an electrophilic center in the substrate. This process is facilitated by the presence of a catalyst, such as palladium, which helps in the oxidative addition and reductive elimination steps of the reaction.
相似化合物的比较
Similar Compounds
(4-(4-chlorophenoxy)butyl)magnesium bromide: Another organometallic compound used in similar types of reactions.
(4-(4-chlorophenoxy)butyl)lithium: Used in nucleophilic addition reactions.
Uniqueness
(4-(4-chlorophenoxy)butyl)zinc bromide is unique due to its relatively mild reaction conditions and the ability to form carbon-carbon bonds efficiently. Compared to its magnesium and lithium counterparts, it offers better functional group tolerance and reduced reactivity, making it suitable for a broader range of synthetic applications.
属性
分子式 |
C10H12BrClOZn |
|---|---|
分子量 |
328.9 g/mol |
IUPAC 名称 |
bromozinc(1+);1-butoxy-4-chlorobenzene |
InChI |
InChI=1S/C10H12ClO.BrH.Zn/c1-2-3-8-12-10-6-4-9(11)5-7-10;;/h4-7H,1-3,8H2;1H;/q-1;;+2/p-1 |
InChI 键 |
ABJGTJDZNUSANI-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]CCCOC1=CC=C(C=C1)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-amino-1-(2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B14889920.png)
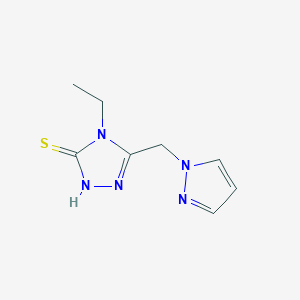
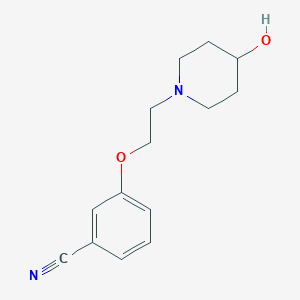
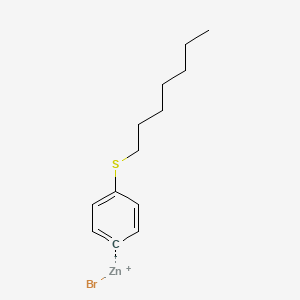
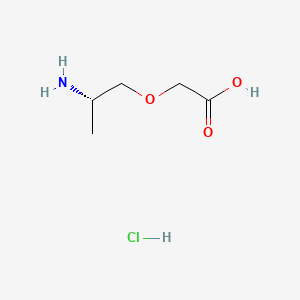

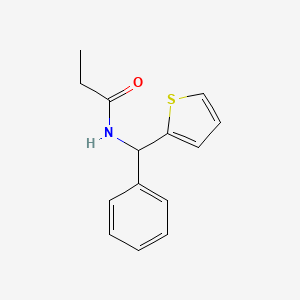
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14889966.png)
